molecular formula C10H11FO B3314740 3-(3-Fluoro-5-methoxyphenyl)-1-propene CAS No. 951888-97-4

3-(3-Fluoro-5-methoxyphenyl)-1-propene

Cat. No. B3314740
CAS RN: 951888-97-4
M. Wt: 166.19 g/mol
InChI Key: AAQLPHAVIDCQAD-UHFFFAOYSA-N
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Description

The compound “(3-fluoro-5-methoxyphenyl)methanamine” is a related compound with a CAS Number: 914465-85-3 . It has a molecular weight of 155.17 .


Synthesis Analysis

While specific synthesis methods for “3-(3-Fluoro-5-methoxyphenyl)-1-propene” were not found, there are synthesis routes available for related compounds such as "(3-Fluoro-5-methoxyphenyl)methanol".


Molecular Structure Analysis

The molecular structure of a related compound, “(3-Fluoro-5-methoxyphenyl)magnesium (1+) bromide”, has a molecular formula of C7H6BrFMgO . Another related compound, “(3-Fluoro-5-methoxyphenyl)methanol”, has a molecular formula of C8H9FO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “(3-Fluoro-5-methoxyphenyl)methanol”, include a molecular weight of 156.16, and it is a liquid or solid or semi-solid or lump at room temperature . Another related compound, “(3-Fluoro-5-methoxyphenyl)magnesium (1+) bromide”, has a molecular formula of C7H6BrFMgO and an average mass of 229.329 Da .

Scientific Research Applications

1. Polymer Synthesis and Characterization

Studies have highlighted the synthesis and characterization of novel copolymers using derivatives similar to 3-(3-Fluoro-5-methoxyphenyl)-1-propene. For instance, novel trisubstituted ethylenes like ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates (including variants with fluoro and methoxy substituents) have been prepared and copolymerized with styrene. The studies involved comprehensive characterization using techniques like IR, NMR, GPC, DSC, and TGA, and reported the thermal decomposition behavior of the copolymers (Kharas et al., 2016; Kharas et al., 2017).

2. Synthesis and Reactions of Complex Ethers

A study by Pimenova et al. (2003) explored the synthesis of complex ethers involving components like 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. The research delved into the reactions of this compound with various reagents, unveiling a series of transformations and resulting compounds, demonstrating the compound's reactivity and potential in synthesizing novel organic molecules (Pimenova et al., 2003).

3. Tuning of Electronic Properties in Polythiophenes

In the realm of polymer science, the tuning of electronic properties holds significant importance. Gohier et al. (2013) investigated 3-Fluoro-4-hexylthiophene and its derivatives, showcasing the potential of such compounds in altering and tuning the electronic properties of conjugated polythiophenes. Although this specific study did not achieve electropolymerization with the new thiophenic monomer, it laid the groundwork for understanding the electronic properties of such materials (Gohier et al., 2013).

Safety and Hazards

The safety information for “(3-Fluoro-5-methoxyphenyl)methanol” indicates that it has a GHS06 signal word “Danger” and hazard statement H301 .

Mechanism of Action

Target of Action

The primary targets of 3-(3-Fluoro-5-methoxyphenyl)-1-propene are currently unknown. This compound is a derivative of 3-fluoro-5-methoxybenzyl alcohol

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to 3-fluoro-5-methoxybenzyl alcohol , it may interact with similar targets and induce comparable changes.

properties

IUPAC Name

1-fluoro-3-methoxy-5-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-4-8-5-9(11)7-10(6-8)12-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQLPHAVIDCQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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